molecular formula C10H11Cl B13806962 Benzene, 1-chloro-4-(1-methylenepropyl)- CAS No. 21758-20-3

Benzene, 1-chloro-4-(1-methylenepropyl)-

Katalognummer: B13806962
CAS-Nummer: 21758-20-3
Molekulargewicht: 166.65 g/mol
InChI-Schlüssel: JOKOHULXBGRGNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-chloro-4-(1-methylenepropyl)-, also known as 1-chloro-4-(1-methylenepropyl)benzene, is an organic compound with the molecular formula C10H11Cl. It is a derivative of benzene, where a chlorine atom and a 1-methylenepropyl group are substituted at the para positions of the benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-chloro-4-(1-methylenepropyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with 1-chloro-4-(1-methylenepropyl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Benzene, 1-chloro-4-(1-methylenepropyl)- often involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product from reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1-chloro-4-(1-methylenepropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Substitution: Phenol derivatives.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkane derivatives.

Wirkmechanismus

The mechanism of action of Benzene, 1-chloro-4-(1-methylenepropyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atom and the methylene group can participate in various chemical transformations, influencing the reactivity and stability of the compound. The pathways involved include the formation of carbocation intermediates and subsequent nucleophilic attack .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzene, 1-chloro-4-(1-methylenepropyl)- is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. The presence of both a chlorine atom and a methylenepropyl group allows for diverse chemical transformations and applications in various fields .

Eigenschaften

CAS-Nummer

21758-20-3

Molekularformel

C10H11Cl

Molekulargewicht

166.65 g/mol

IUPAC-Name

1-but-1-en-2-yl-4-chlorobenzene

InChI

InChI=1S/C10H11Cl/c1-3-8(2)9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3

InChI-Schlüssel

JOKOHULXBGRGNF-UHFFFAOYSA-N

Kanonische SMILES

CCC(=C)C1=CC=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.